5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to the functions of the enzymes and receptors that the compound binds to.
Result of Action
Given the broad biological activities associated with triazole compounds , it is likely that the compound has multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds .
Cellular Effects
Similar compounds have been reported to have significant antiproliferative activity against certain cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key regulator of cell cycle progression .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized under microwave conditions, suggesting that they may be stable under high-energy conditions .
Metabolic Pathways
Similar compounds have been found to interact with several metals, suggesting that they may be involved in metal-dependent enzymatic reactions .
Preparation Methods
The synthesis of 5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves several steps. One common method includes the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 4-(trifluoromethoxy)benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, often using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other triazolo[1,5-a]pyrimidine derivatives, such as 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
5-methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2/c1-7-10(12(18)23)11(22-13(21-7)19-6-20-22)8-2-4-9(5-3-8)24-14(15,16)17/h2-6,11H,1H3,(H2,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKUJSZRWQVKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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